molecular formula C44H32N8Pt B140595 Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline CAS No. 146423-68-9

Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

Cat. No. B140595
M. Wt: 867.9 g/mol
InChI Key: MCVWKJGKSWFPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is a complex compound that has gained attention in scientific research due to its unique properties. This compound is a porphyrin derivative that contains a platinum ion in its core. The compound has been synthesized using various methods and has been extensively studied for its potential applications in medicine and other fields.

Mechanism Of Action

The mechanism of action of Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the binding of the platinum ion to DNA. This results in the formation of platinum-DNA adducts, which interfere with DNA replication and transcription. The compound also induces apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has been shown to have various biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline in lab experiments is its potent anticancer activity. The compound is also relatively easy to synthesize and purify, making it an attractive candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other fields, such as catalysis or materials science. Finally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its anticancer activity.

Synthesis Methods

The synthesis of Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the reaction of a platinum salt with a porphyrin derivative that contains amine groups. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting complex is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has been extensively studied for its potential applications in medicine. One of the most promising applications is in the field of cancer treatment. The compound has been shown to have potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

CAS RN

146423-68-9

Product Name

Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

Molecular Formula

C44H32N8Pt

Molecular Weight

867.9 g/mol

IUPAC Name

platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Pt/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2

InChI Key

MCVWKJGKSWFPAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Pt+2]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Pt+2]

Origin of Product

United States

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